Structural and Synthetic Profiling of (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane: A Key Pharmacophore and Intermediate in Drug Discovery
Structural and Synthetic Profiling of (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane: A Key Pharmacophore and Intermediate in Drug Discovery
Executive Summary
The 1-aryl-3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in modern medicinal chemistry, serving as the core framework for numerous central nervous system (CNS) therapeutics and advanced synthetic intermediates. Specifically, (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane represents a highly specialized chiral building block. This whitepaper provides an in-depth technical analysis of its structural properties, physicochemical profile, and step-by-step synthetic methodologies, highlighting its dual utility as a rigidified monoamine transporter probe and a versatile cross-coupling intermediate in the development of targeted therapeutics.
Structural & Conformational Properties
The unique pharmacological properties of the 1-aryl-3-azabicyclo[3.1.0]hexane class are intrinsically linked to its rigid bicyclic architecture.
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Bicyclic Rigidification: The fusion of the cyclopropane ring to the pyrrolidine system severely restricts the conformational flexibility of the nitrogen-containing heterocycle. This rigidification "locks" the spatial orientation of the amine lone pair relative to the aryl substituent. This exact vector is a critical determinant for optimal interaction with the binding pockets of monoamine transporters (DAT, SERT, NET), mimicking the bioactive conformation of classical monoamine reuptake inhibitors1[1].
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Stereochemical Causality: The (1R,5S) absolute configuration dictates the three-dimensional projection of the 4-bromophenyl group. Enantiomers of this class exhibit distinct pharmacological profiles; the (1R,5S) stereochemistry ensures that the aryl ring occupies the required hydrophobic pocket in the target receptor while maintaining the basic amine in proximity to an aspartate residue for essential salt-bridge formation.
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The 4-Bromo Substituent: The para-bromo substitution serves a dual purpose. Pharmacologically, the halogen increases the lipophilicity (logP) of the molecule, enhancing blood-brain barrier (BBB) permeability, and introduces a strong σ -hole capable of halogen bonding with backbone carbonyls in target proteins. Synthetically, the bromine atom acts as an essential electrophilic handle for palladium-catalyzed cross-coupling reactions 2[2].
Physicochemical Profiling & Analytics
The following table summarizes the key quantitative data and physicochemical properties of the compound, validated against standard analytical benchmarks .
| Property | Value |
| Chemical Name | (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane |
| CAS Registry Number | 2173391-51-8 (HCl salt) / 956037-89-1 (Free Base) |
| Molecular Formula | C₁₁H₁₂BrN (Free Base) |
| Molecular Weight | 238.13 g/mol (Free Base) / 274.59 g/mol (HCl Salt) |
| Stereochemistry | (1R,5S) Absolute Configuration |
| Topological Polar Surface Area (TPSA) | 12.0 Ų |
| Estimated logP | ~2.8 |
| Physical State | Solid (typically isolated as a white crystalline powder) |
Synthetic Methodologies & Chiral Resolution
The synthesis of the (1R,5S) enantiomer requires a highly controlled sequence to construct the strained bicyclic core, followed by rigorous chiral resolution. The protocol below outlines a self-validating, scalable system for its preparation1[1].
Workflow for the synthesis and chiral resolution of the (1R,5S) enantiomer.
Step-by-Step Experimental Protocol
Step 1: Base-Mediated Cyclopropanation
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Rationale: The construction of the cyclopropane ring is the foundational step. Using epichlorohydrin provides the necessary three-carbon unit to bridge the methylene and nitrile carbons of the starting material, establishing the quaternary carbon center.
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Procedure:
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Dissolve 4-bromophenylacetonitrile (1.0 eq) and epichlorohydrin (1.2 eq) in anhydrous toluene.
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Cool the reaction mixture to 0°C under an inert argon atmosphere.
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Dropwise add a strong base, such as Sodium Hexamethyldisilazane (NaHMDS) or Sodium Amide (NaNH₂) (2.0 eq), maintaining the internal temperature below 5°C.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography to yield 2-(hydroxymethyl)-1-(4-bromophenyl)cyclopropanecarbonitrile.
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Step 2: Nitrile Reduction and Amino Alcohol Formation
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Rationale: The nitrile must be reduced to a primary amine to provide the nitrogen atom required to close the pyrrolidine ring in the subsequent step.
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Procedure:
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Dissolve the cyclopropanecarbonitrile intermediate in anhydrous THF.
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Slowly add Lithium Aluminum Hydride (LiAlH₄) (2.5 eq) at 0°C.
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Reflux the mixture for 4-6 hours until complete consumption of the starting material (monitored by TLC).
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Carefully quench using the Fieser method ( n mL H₂O, n mL 15% NaOH, 3n mL H₂O).
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Filter through Celite and concentrate to isolate the amino alcohol intermediate.
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Step 3: Intramolecular Cyclodehydration
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Rationale: Converting the hydroxyl group to a chloride creates a potent leaving group, facilitating an intramolecular nucleophilic substitution (Sₙ2) by the primary amine to close the pyrrolidine ring.
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Procedure:
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Dissolve the amino alcohol in dichloromethane (DCM) and cool to 0°C.
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Add Thionyl Chloride (SOCl₂) (1.5 eq) dropwise. Stir for 2 hours.
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Concentrate the mixture in vacuo to remove excess SOCl₂.
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Redissolve the crude chloro-amine in water/methanol and adjust the pH to 8.5–9.5 using 1M NaOH to induce cyclodehydration.
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Extract with DCM to yield racemic 1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane.
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Step 4: Chiral Resolution of the (1R,5S) Enantiomer
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Rationale: Pharmacological and targeted synthetic applications require high enantiomeric purity. Diastereomeric salt formation leverages the differential solubility of the resulting salts to isolate the desired stereoisomer.
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Procedure:
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Dissolve the racemic free base in a mixture of ethanol and water.
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Add di-p-toluoyl-D-tartaric acid (1.0 eq) and heat to 60°C until a homogenous solution forms.
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Allow the solution to cool slowly to room temperature to selectively crystallize the diastereomeric salt of the (1R,5S) enantiomer.
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Filter and recrystallize the salt from ethanol to achieve >99% diastereomeric excess (de).
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Treat the purified salt with 10% aqueous Na₂CO₃, extract with ether, and precipitate the final product as a hydrochloride salt using 2M HCl in ether.
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Downstream Applications in Drug Discovery
Beyond its utility as a standalone pharmacological probe, the (1R,5S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane scaffold is a highly prized intermediate in the synthesis of complex therapeutics. The para-bromo group serves as a prime candidate for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.
A prominent example of this application is the synthesis of ALK-2 (Activin receptor-like kinase 2) inhibitors. Mutations in the ALK-2 receptor lead to Fibrodysplasia Ossificans Progressiva (FOP), a severe genetic disorder characterized by heterotopic ossification. By utilizing the bromo-handle of the azabicyclo[3.1.0]hexane core to couple with aminopyridine derivatives, researchers can rapidly generate potent, selective ALK-2 inhibitors 3[4][3].
Application of the compound as an intermediate for ALK-2 inhibitors in FOP.
References
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WO2018014829A1 - Aminopyridine derivatives and their use as selective alk-2 inhibitors. Google Patents. 3
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Construction of 1-Heteroaryl-3-azabicyclo[3.1.0]hexanes by sp3–sp2 Suzuki–Miyaura and Chan–Evans–Lam Coupling Reactions. ACS Publications. 2
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WO2008013856A2 - Methods and compositions for production, formulation and use of 1 aryl -3-azabicyclo[3.1.0 ] hexanes. Google Patents.1
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(1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride Product Specification. Sigma-Aldrich.
Sources
- 1. WO2008013856A2 - Methods and compositions for production, formulation and use of 1 aryl -3-azabicyclo[3.1.0 ] hexanes - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2018014829A1 - Aminopyridine derivatives and their use as selective alk-2 inhibitors - Google Patents [patents.google.com]
- 4. WO2018014829A1 - Aminopyridine derivatives and their use as selective alk-2 inhibitors - Google Patents [patents.google.com]
